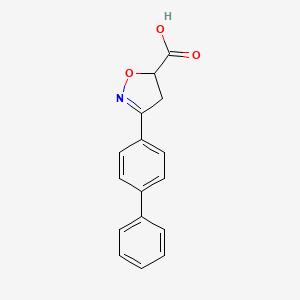

3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)15-10-14(17-20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSXCYYDKJLVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

A pivotal method for synthesizing the oxazoline scaffold involves palladium-catalyzed intramolecular cyclization. This approach, detailed in DE10010984A1 , begins with the preparation of an N-benzoyl-aminoalkene precursor. The cyclization step employs a palladium catalyst to form the 4,5-dihydro-1,2-oxazole (oxazoline) ring, followed by oxidation to introduce the carboxylic acid group.

Key Advantages:

-

High stereochemical control due to the use of chiral starting materials (e.g., (S)-phenylglycine).

-

Scalable under industrial conditions with continuous flow reactors.

Direct Synthesis from Carboxylic Acids

Triflylpyridinium-Mediated Oxazole Formation

A recent advancement in oxazole synthesis, reported by ACS Journal of Organic Chemistry , utilizes carboxylic acids as starting materials. While optimized for 4,5-disubstituted oxazoles (fully unsaturated), this method offers insights into adapting similar strategies for dihydro-oxazole derivatives.

Reaction Mechanism and Conditions

Key Advantages:

-

Broad substrate tolerance, including sterically hindered and functionalized carboxylic acids.

-

Gram-scale synthesis demonstrated for FDA-approved compounds like 5-aminolevulinic acid.

Comparative Analysis of Synthetic Routes

The table below contrasts the two methods based on critical parameters:

Industrial and Research Considerations

Catalyst Recovery and Sustainability

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Oxazole derivatives with additional oxygen functionalities.

Reduction: Dihydro derivatives with reduced oxazole rings.

Substitution: Biphenyl derivatives with various substituents on the aromatic rings.

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Agents

Recent studies have identified derivatives of oxazole compounds, including 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, as potential antihypertensive agents. These compounds act by modulating vascular responses and have shown promise in lowering blood pressure through dual-action mechanisms that affect both the central nervous system and peripheral vasculature .

2. Immunomodulators

Research has indicated that oxazole derivatives can serve as immunomodulators. They may enhance immune responses or provide therapeutic benefits in autoimmune conditions. The mechanism involves the modulation of cytokine production and T-cell activity, making these compounds valuable in treating inflammatory diseases .

Agricultural Applications

1. Herbicidal Properties

Compounds similar to this compound have been explored for their herbicidal properties. The structure allows them to inhibit specific enzymes involved in plant growth, leading to effective weed management strategies without harming crops .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antihypertensive effects | Demonstrated that derivatives significantly lower systolic and diastolic blood pressure in animal models. |

| Study 2 | Immunomodulation | Showed enhanced cytokine production in vitro, indicating potential for autoimmune disease treatment. |

| Study 3 | Herbicidal activity | Identified effective inhibition of weed growth with minimal impact on surrounding flora. |

Mechanism of Action

The mechanism of action of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Observations :

- The biphenyl group in the target compound likely confers higher lipophilicity compared to smaller substituents (e.g., methoxycarbonyl or furan), which could enhance tissue penetration but reduce solubility.

- Electron-withdrawing groups (e.g., chloro, bromo) in other derivatives may improve metabolic stability by resisting enzymatic hydrolysis .

Analytical Characterization

Notes:

- The target compound’s biphenyl group may result in longer retention times in reversed-phase HPLC compared to smaller analogs due to increased hydrophobicity.

- Predicted collision cross-sections for the methoxycarbonyl derivative suggest compact structures, while bulkier substituents (e.g., biphenyl) may exhibit larger cross-sections .

Biological Activity

3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound belonging to the oxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a dihydro-oxazole ring substituted with a phenyl group. This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that oxazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating potent inhibitory effects.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 20 |

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in cellular models. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, where it exhibited cytotoxic effects and induced apoptosis.

The mechanisms underlying the biological activity of this compound involve several pathways:

Enzyme Interaction

The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways crucial for cell survival and proliferation. Specific enzymes targeted include cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

Gene Expression Modulation

Research indicates that this compound can alter gene expression profiles related to apoptosis and cell cycle regulation. This modulation contributes to its potential anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Antimicrobial Efficacy : A study involving the testing of this compound against multi-drug resistant strains demonstrated significant antimicrobial activity, highlighting its potential as a therapeutic agent against resistant infections.

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, suggesting its utility in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions between hydroxylamine and α,β-unsaturated carbonyl precursors. For example, structurally similar compounds like 3-(3,5-dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid are synthesized via [3+2] cycloaddition under reflux with catalysts like triethylamine . Key variables include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to these parameters.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

- NMR : Analyze and NMR spectra to verify substituent positions and diastereotopic protons in the dihydro-oxazole ring.

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogs like 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole (R-factor = 0.037, data-to-parameter ratio = 19.2) .

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or hydrolase targets) due to the compound’s structural similarity to bioactive oxazoles. For instance, dichlorophenyl-substituted oxazoles exhibit enzyme inhibition via π-π stacking and halogen bonding . Use fluorescence-based assays (IC determination) or SPR (binding affinity). Follow with cytotoxicity screening (MTT assay) in cancer cell lines, referencing protocols for analogs like N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

- Methodological Answer :

- Substituent Variation : Compare analogs with halogen (Cl, F), methyl, or methoxy groups at the phenyl ring. For example, 3-(3,5-dichlorophenyl) derivatives show stronger enzyme inhibition than mono-substituted analogs .

- Bioisosteric Replacement : Replace the carboxylic acid group with esters or amides to modulate solubility and membrane permeability.

- Table : Comparative Bioactivity of Similar Oxazoles

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Parameterize force fields for halogen bonds and hydrophobic contacts .

- ADMET Prediction : Apply tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. For example, carboxylic acid groups may reduce oral bioavailability but enhance water solubility.

Q. How should researchers address contradictory data in pharmacological assays?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number).

- Orthogonal Assays : Confirm enzyme inhibition via both fluorescence and radiometric assays.

- Data Analysis : Apply error propagation methods (e.g., Monte Carlo simulations) to quantify uncertainty, as outlined in Numerical Recipes in C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.